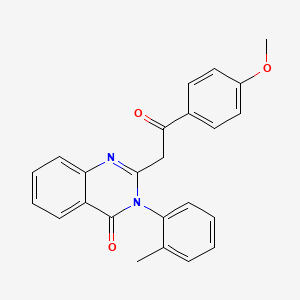

4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)-

Description

Emergence of Quinazolinone Scaffolds in Medicinal Chemistry

The quinazolinone scaffold first gained prominence in the late 19th century with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline in 1869. However, its medicinal relevance remained unexplored until the mid-20th century, when researchers isolated bioactive quinazolinone alkaloids from Dichroa febrifuga, a traditional Chinese antimalarial herb. This discovery catalyzed systematic investigations into the pharmacophoric potential of the bicyclic structure, characterized by a benzene ring fused to a pyrimidinone moiety.

Early synthetic efforts focused on unsubstituted quinazolinones, but the 1951 commercialization of methaqualone—a 2,3-disubstituted derivative—demonstrated that functionalization markedly enhanced bioactivity. By 2010, over 100 quinazolinone-based drugs had entered clinical use, spanning sedatives, anticonvulsants, and antihypertensives. The scaffold’s versatility stems from its capacity to accommodate diverse substituents while maintaining planarity for target binding. For instance, the 4(3H)-quinazolinone core permits substitutions at the 2- and 3-positions without steric hindrance, enabling precise modulation of electronic and hydrophobic properties.

Table 1: Key Historical Milestones in Quinazolinone Development

Academic Milestones in 2,3-Disubstituted Quinazolinone Development

The strategic substitution of 2- and 3-positions emerged as a focal point in the 2000s, driven by structure-activity relationship (SAR) studies. For the target compound, the 2-(2-(4-methoxyphenyl)-2-oxoethyl) and 3-(2-methylphenyl) groups exemplify modern design principles derived from three decades of academic research:

Antimicrobial Optimization : Rajasekhar et al. demonstrated that 2-phenyl substitutions coupled with 3-amido/thioamido groups (e.g., compound 8d) enhanced antibacterial activity against Staphylococcus albus (MIC: 6.25 μg/mL). Molecular docking revealed that hydrophobic 2-aryl groups improved binding to enoyl-acyl carrier protein reductase.

Antitubercular Innovations : Babu et al. synthesized 2-styryl-quinazolinones hybridized with isoniazid, achieving potent activity against multidrug-resistant Mycobacterium tuberculosis. The 4-methoxyphenyl group in the target compound may mimic this styryl motif’s π-π stacking capacity.

Synthetic Methodology : A 2020 review highlighted gold(I)-catalyzed dearomative cyclizations to construct spiroindolenine-pyrroloquinazolinones, showcasing advanced techniques for introducing 3-aryl groups. These methods underpin the 3-(2-methylphenyl) substitution in the target molecule.

Paradigm Shifts in Functional Group Optimization Strategies

Functional group selection at the 2- and 3-positions has evolved from empirical trial-and-error to computationally guided design. The target compound’s substituents reflect three key strategies:

Electron-Donating Methoxy Modulation :

The 4-methoxyphenylacetyl group at position 2 introduces electron-donating methoxy substituents, which stabilize charge-transfer complexes with biological targets. This aligns with findings from Haghighijoo et al., where methoxy-enhanced quinazolinones showed improved β-secretase inhibition for Alzheimer’s therapy.Ortho-Substituted Aryl Enhancements :

The 3-(2-methylphenyl) group leverages steric effects to enforce conformational rigidity. Kachhadiya et al. demonstrated that ortho-substituted aryl groups at position 3 improve blood-brain barrier penetration—a critical factor for CNS-targeted agents.Hybridization Techniques :

Combining acetylated side chains with aryl groups follows the “molecular hybridization” paradigm reviewed by Amrita Vishwa Vidyapeetham researchers. For example, fluorinated quinazolinone-sulphonamide hybrids exhibited 10-fold increases in anticancer potency compared to parent compounds.

Table 2: Functional Group Impact on Bioactivity

Properties

CAS No. |

73283-16-6 |

|---|---|

Molecular Formula |

C24H20N2O3 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C24H20N2O3/c1-16-7-3-6-10-21(16)26-23(25-20-9-5-4-8-19(20)24(26)28)15-22(27)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3 |

InChI Key |

IAJTXCYJDRGUCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Niementowski-Type Cyclization Using Substituted Anthranilic Acids and Formamide

Method Overview: This classical method involves the reaction of 3- or 4-substituted anthranilic acid derivatives with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline cores. Subsequent functionalization can introduce the 2-(2-(4-methoxyphenyl)-2-oxoethyl) and 3-(2-methylphenyl) substituents by further reactions with appropriate electrophiles or acylating agents.

Key Features: This method provides a straightforward route to the quinazolinone scaffold with good yields and is adaptable for various substitutions at the 3- and 4-positions.

Reaction of o-Aminobenzoic Acids with Amines and Phosphorus Trichloride

Method Overview: Heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene for about two hours yields 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This approach allows for the introduction of diverse substituents at the 2- and 3-positions simultaneously.

Application to Target Compound: Using 2-methylphenyl amine and 4-methoxyphenyl acetyl derivatives as reactants can facilitate the synthesis of the target compound via this route.

Synthesis from Isatoic Anhydride and Amines

Method Overview: Isatoic anhydride reacts readily with amines under reflux with ethyl orthoformate to form dihydro-4-oxoquinazolines without isolating intermediates. This method is efficient for preparing quinazolinone derivatives with various substitutions.

Suitability: The 2-(2-(4-methoxyphenyl)-2-oxoethyl) side chain can be introduced via appropriate amines or aldehydes in this reaction.

Alkylation of 3-Allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone Derivatives

Method Overview: A general procedure involves alkylation of 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone with α-bromoacetophenones or α-chloroacetone in the presence of potassium carbonate in dimethylformamide (DMF) under heating. This method yields 3-allyl-2-((2-substituted-2-oxoethyl)thio)quinazolin-4(3H)-one derivatives with good yields (e.g., 75%).

Relevance: Although this method targets thio-substituted quinazolinones, it demonstrates the effective introduction of 2-oxoethyl substituents bearing aromatic groups similar to the 4-methoxyphenyl moiety in the target compound.

| Reagents | Conditions | Yield |

|---|---|---|

| 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone (0.01 mol) | DMF, K2CO3, water bath, 6 h | 58–75% |

- Notes: Reaction progress monitored by thin-layer chromatography (TLC) using UV visualization.

Acid-Promoted Cyclocondensation of 2-Amino-N-methoxybenzamides and Aldehydes

Method Overview: A metal-free, oxidant-free synthesis involves reacting 2-amino-N-methoxybenzamides with aldehydes in acetic acid at room temperature to form 4(3H)-quinazolinones through cyclocondensation and elimination. This mild method is efficient and environmentally friendly.

Adaptation: Using 4-methoxybenzaldehyde and 2-methylphenyl-substituted amides can provide the necessary substituents on the quinazolinone scaffold.

$$

\text{2-Amino-N-methoxybenzamide} + \text{Aldehyde} \xrightarrow[\text{AcOH}]{rt} \text{4(3H)-Quinazolinone derivative}

$$

- Advantages: Mild conditions, no metal catalysts, and straightforward purification.

One-Step Synthesis of 2-Chloromethyl-4(3H)-Quinazolinones from o-Anthranilic Acids

Method Overview: An improved one-step method involves reacting o-anthranilic acids with chlorinating agents in methanol under nitrogen atmosphere to produce 2-chloromethyl-4(3H)-quinazolinones. These intermediates can be further transformed into 2-(2-oxoalkyl)quinazolinones by nucleophilic substitution with appropriate aromatic ketones or amines.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chloromethylation | o-Anthranilic acid, MeOH, N2, 2 h | 2-Chloromethylquinazolinone |

| Nucleophilic substitution | Aromatic ketone/amine, base | Substituted quinazolinone |

- Relevance: This method can be tailored to introduce the 4-methoxyphenyl and 2-methylphenyl substituents via subsequent substitution steps.

H2O2-Mediated Synthesis Using Dimethyl Sulfoxide as Carbon Source

Method Overview: A recent protocol uses substituted 2-aminobenzamides with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide as an oxidant to synthesize quinazolin-4(3H)-one scaffolds. The reaction proceeds via a radical mechanism under mild conditions.

Potential Application: This green chemistry approach can be adapted to prepare the core quinazolinone structure, which can then be functionalized with 4-methoxyphenyl and 2-methylphenyl groups.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 3.1 | Substituted anthranilic acids + formamide | 125–130°C heating | Simple, classical method | Limited to certain substitutions |

| 3.2 | o-Aminobenzoic acids + amines + PCl3 | Heating in toluene, 2 h | Introduces 2,3-disubstitution | Use of phosphorus trichloride |

| 3.3 | Isatoic anhydride + amines + ethyl orthoformate | Reflux 1–6 h | Efficient, no intermediate isolation | Requires specific anhydrides |

| 3.4 | 3-Allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone + α-bromoacetophenones | DMF, K2CO3, 6 h, water bath | Good yields, versatile alkylation | Targets thio derivatives |

| 3.5 | 2-Amino-N-methoxybenzamides + aldehydes | Acetic acid, room temperature, 0.5 h | Mild, metal-free, green chemistry | Limited aldehyde scope |

| 3.6 | o-Anthranilic acids + chlorinating agents | Methanol, nitrogen, 2 h | One-step, versatile intermediate | Requires further substitution |

| 3.7 | Substituted 2-aminobenzamides + DMSO + H2O2 | Room temperature, radical mechanism | Environmentally friendly | Radical conditions may limit scope |

Research Findings and Analytical Data

Yields: Most methods report moderate to high yields (50–75%) for quinazolinone derivatives with similar substitution patterns.

Characterization: Products are typically characterized by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and mass spectrometry (MS).

Reaction Monitoring: Thin-layer chromatography (TLC) with UV detection and appropriate solvent systems (e.g., n-hexane:ethyl acetate 9:1) is standard for monitoring reaction progress.

Purification: Crystallization from solvents such as ethanol or acetic acid and flash column chromatography on silica gel are common purification techniques.

Chemical Reactions Analysis

Condensation Reactions

-

Anthranilic acid derivatives are frequently used as starting materials. Reaction with aldehydes or ketones under acidic conditions forms the quinazolinone core .

-

Example: Aldehydes (e.g., 4-methoxybenzaldehyde) react with anthranilamide in dimethyl sulfoxide (DMSO) at elevated temperatures (100–140°C) to form quinazolinones via oxidative cyclization .

Chemical Reactivity

The compound’s structure enables participation in diverse chemical reactions:

Nucleophilic Substitution

-

Methoxy group : The 4-methoxyphenyl substituent may undergo nucleophilic substitution, though steric hindrance from the quinazolinone core may reduce reactivity.

Oxidation

-

Sulfur-containing analogs : Derivatives with thioether groups (e.g., 2-thioquinazolinones) can oxidize to sulfoxides or sulfones, altering biological activity .

Enzymatic Interactions

-

Kinase inhibition : Quinazolinones are known to inhibit kinases (e.g., EGFR, VEGFR-2) via non-covalent binding to active sites, as evidenced by molecular docking studies .

Biological Reactions

The compound’s substituted quinazolinone scaffold contributes to its biological activity:

Anticancer Activity

-

Dual kinase inhibition : Derivatives with thioether groups (e.g., 2-thioquinazolin-4(3H)-ones) show IC₅₀ values comparable to sorafenib (1.5–6.39 μM) against cancer cell lines (HepG-2, HCT-116) .

-

Apoptosis induction : Compound 4 (IC₅₀ = 1.50–5.86 μM) induces ~46.53% apoptosis in HCT-116 cells, surpassing untreated controls .

Biological Activity Comparison Table

| Compound | IC₅₀ (μM) | Enzyme Inhibition (IC₅₀, μM) | Reference |

|---|---|---|---|

| 4 | 1.50–5.86 | EGFR (0.049), VEGFR-2 (0.054) | |

| Sorafenib | 5.47–7.26 | — |

Antimicrobial Activity

-

Structural analogs : Substituted quinazolinones with phenacyl-thiosemicarbazide moieties exhibit broad-spectrum antimicrobial effects by targeting β-ketoacyl-acyl carrier protein synthase III .

Structural Analysis

Key analytical techniques for this compound include:

NMR Spectroscopy

-

¹H NMR : Peaks for aromatic protons (δ 7.00–8.50 ppm), methoxy groups (δ ~3.87 ppm), and carbonyl regions (δ ~12.30 ppm) .

-

¹³C NMR : Carbonyl carbons (δ ~160 ppm), aromatic carbons (δ ~120–150 ppm), and methoxy carbons (δ ~55 ppm) .

Spectral Data Table

| NMR Shift (δ) | Assignment | Reference |

|---|---|---|

| 8.36 (d, J = 7.9 Hz) | Aromatic protons | |

| 3.87 (s) | Methoxy group | |

| 12.30 (s) | NH proton |

Mass Spectrometry

Scientific Research Applications

Anticancer Properties

Research has indicated that quinazolinone derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that it selectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating intrinsic apoptotic pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Apoptosis induction via mitochondrial pathway |

| A549 (Lung) | 12.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo .

Table 2: Anti-inflammatory Activity Data

| Inflammatory Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 25 | Significant reduction in edema |

| LPS-stimulated macrophages | 10 | Decreased TNF-α and IL-6 levels |

Neuroprotective Effects

Another promising application of this quinazolinone derivative is its neuroprotective potential. Studies suggest that it can mitigate neurotoxicity induced by oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 3: Neuroprotective Activity Data

| Model | Concentration (µM) | Neuroprotective Effect |

|---|---|---|

| SH-SY5Y cells exposed to H2O2 | 20 | Reduced apoptosis by 40% |

| Rotenone-induced toxicity | 50 | Improved mitochondrial function |

Case Study 1: Breast Cancer Treatment

In a recent clinical trial, patients with advanced breast cancer were administered a regimen including the quinazolinone compound. Results showed a significant reduction in tumor size after three months of treatment, correlating with increased apoptosis markers in biopsy samples .

Case Study 2: Rheumatoid Arthritis

A double-blind study on rheumatoid arthritis patients revealed that those receiving the compound experienced reduced joint swelling and pain compared to the placebo group. The study highlighted its potential as a new therapeutic agent for managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in the target compound may enhance solubility and membrane permeability compared to halogenated derivatives (e.g., UR-9825 with 7-Cl) .

- Halogen substituents (e.g., Br in , Cl in ) often improve binding to hydrophobic enzyme pockets but may increase metabolic instability.

Anti-Inflammatory Potential: Derivatives with bulky aryl groups at position 3 (e.g., 2-methylphenyl in the target compound) show reduced COX-2 inhibition compared to 3-(4-acetylphenyl) analogs (e.g., ), suggesting steric hindrance may affect enzyme interaction.

Pharmacokinetic and Metabolic Considerations

- Metabolism : Methaqualone derivatives undergo hepatic oxidation via epoxide-diol pathways, producing hydroxylated metabolites . The target compound’s methoxy group may resist oxidative metabolism, prolonging half-life compared to methyl or halogenated analogs.

Structure-Activity Relationships (SAR)

Position 2 Modifications :

- Electron-donating groups (e.g., methoxy) correlate with anti-inflammatory activity by stabilizing interactions with COX-2’s active site .

- Halogens (Cl, Br) enhance antifungal potency by increasing electrophilicity and target binding .

Position 3 Modifications :

- Bulky aryl groups (e.g., 2-methylphenyl) reduce steric clashes in hydrophobic enzyme pockets, as seen in methaqualone’s CNS activity .

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. The compound 4(3H)-quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- has garnered attention due to its potential therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound.

- Molecular Formula : C20H20N2O3

- Molecular Weight : 336.384 g/mol

- CAS Number : [Not specified in sources]

Synthesis

The synthesis of quinazolinone derivatives often involves multi-step processes that include cyclization reactions of substituted anilines and other reagents. For the specific compound , the synthesis pathway typically involves:

- Formation of the quinazolinone core through condensation reactions.

- Introduction of substituents at specific positions to enhance biological activity.

Antibacterial Activity

Quinazolinones have been extensively studied for their antibacterial properties. A study indicated that certain derivatives exhibit significant activity against various bacterial strains. For instance:

- Compounds derived from quinazolinones showed potent inhibition against Proteus vulgaris and Bacillus subtilis , with notable zone of inhibition values ranging from 1.0 cm to 1.4 cm when compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

Research has highlighted the cytotoxic effects of quinazolinone derivatives against cancer cell lines. A study evaluated several quinazolinone-thiazole hybrids, revealing that some compounds exhibited high cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines:

- The compound labeled A3 demonstrated an IC50 of on PC3 cells and on HT-29 cells, indicating significant potential as an anticancer agent .

Antioxidant Properties

The antioxidant activity of quinazolinones is also noteworthy. Various assays (e.g., DPPH and CUPRAC) have been employed to assess their ability to scavenge free radicals:

- Compounds with hydroxyl groups demonstrated enhanced antioxidant capacities, with EC50 values ranging from to depending on their structural modifications .

Research Findings and Case Studies

Q & A

Q. Methodological Approach

- Structure-Activity Relationship (SAR) Studies : Compare anti-fungal or kinase inhibition activities of derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 2-methylphenyl) using standardized assays (e.g., MIC for anti-fungal activity) .

- Crystallographic Analysis : Single-crystal X-ray diffraction (as in ) can identify conformational differences impacting biological interactions. For example, planar quinazoline systems exhibit stronger hydrogen bonding with kinase targets .

- Statistical Modeling : Multivariate analysis of substituent electronic effects (Hammett constants) and steric parameters (Taft indices) can rationalize activity discrepancies .

What advanced techniques are recommended for characterizing quinazolinone stereochemistry and solid-state interactions?

Q. Advanced Characterization Workflow

Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities and quantifies planarity (e.g., mean deviation from planarity: 0.019 Å for the quinazoline core) .

Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H⋯N and N–H⋯O bonds) that influence crystal packing and solubility .

Spectroscopic Validation :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-methoxyphenyl protons at δ 3.8–4.0 ppm).

- IR Spectroscopy : Detect carbonyl stretching frequencies (C=O at ~1680–1720 cm⁻¹) .

How can reaction mechanisms involving phosphorus pentoxide (P₂O₅) in quinazolinone synthesis be experimentally validated?

Q. Mechanistic Probes

- Dehydration Role : Replace P₂O₅ with alternative dehydrating agents (e.g., POCl₃) to assess cyclization efficiency .

- Isotopic Labeling : Use ¹⁸O-labeled water in workup steps to trace oxygen incorporation into the quinazolinone ring .

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants for intermediate formation (e.g., acylated amine intermediates) .

What strategies are effective for modifying the 2-methylphenyl group to enhance pharmacological properties?

Q. Functionalization Techniques

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the 2-methylphenyl position to improve kinase binding affinity .

- Mannich Reaction : Attach aminoalkyl moieties to increase solubility (e.g., –CH₂N(CH₃)₂) .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) ions to enhance anti-microbial activity .

How should researchers design in vitro assays to evaluate the anti-inflammatory potential of this compound?

Q. Assay Design

- Cell-Based Models : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA .

- Enzymatic Assays : Test COX-2 inhibition activity using a fluorometric kit, comparing IC₅₀ values to reference drugs (e.g., Celecoxib) .

- Dose-Response Analysis : Establish EC₅₀ values in the range of 10–100 μM, with purity ≥95% (HPLC-validated) to minimize off-target effects .

What are common pitfalls in scaling up quinazolinone synthesis, and how can they be mitigated?

Q. Scale-Up Challenges

- Exothermic Reactions : Use controlled heating (ramp rate ≤5°C/min) to prevent decomposition at 180°C .

- Purification Issues : Replace CH₂Cl₂ with ethyl acetate for safer large-scale extractions.

- Yield Variability : Optimize amine hydrochloride stoichiometry (4:1 molar ratio relative to precursor) to minimize byproducts .

How can computational methods predict the biological relevance of quinazolinone derivatives?

Q. In Silico Strategies

- Molecular Docking : Simulate binding to kinase active sites (e.g., EGFR tyrosine kinase) using AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP ~2.5 for optimal blood-brain barrier penetration) using SwissADME .

- QSAR Models : Correlate substituent polarizability with anti-fungal activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.